molecular formula C23H20O10 B128475 14-O-Acetyldaunomycinone CAS No. 29984-41-6

14-O-Acetyldaunomycinone

Cat. No. B128475
CAS RN: 29984-41-6
M. Wt: 456.4 g/mol
InChI Key: HKNGLRVIYRYQHU-MYODQAERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-O-Acetyldaunomycinone is a chemical compound with the molecular formula C23H20O10 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 14-O-Acetyldaunomycinone consists of 23 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms . The specific structure analysis is not provided in the search results.


Physical And Chemical Properties Analysis

14-O-Acetyldaunomycinone has physical and chemical properties that include its molecular formula (C23H20O10) and molecular weight (456.4) . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anti-Inflammatory and Neuroprotective Properties

14-O-Acetyldaunomycinone, a diterpenoid alkaloid isolated from Aconitum laciniatum, exhibits significant anti-inflammatory properties. Research conducted on a murine model of ulcerative colitis demonstrated that 14-O-acetylneoline, a derivative, significantly mitigated colitic inflammation. It reduced weight loss, clinical scores, macroscopic pathology, and histological grades of inflammation. Furthermore, it notably decreased colonic IFN-γ mRNA levels, suggesting its potential as a novel anti-colitis drug lead compound (Wangchuk et al., 2015).

In another study, compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate), related to 14-O-Acetyldaunomycinone, exhibited remarkable neuroprotective properties. It protected neuroblastoma cells against stressors related to Alzheimer's disease and showcased an interesting neuroprotective profile in various stress models, highlighting its potential for further in vivo studies in Alzheimer's disease models (de los Ríos et al., 2010).

Epigenetic Regulation and Cancer Therapy

Histone deacetylase (HDAC) proteins, including HDAC1 which interacts with the 14 Å internal cavity of 14-O-Acetyldaunomycinone, are crucial targets for cancer treatment. The selective inhibition of HDAC1's 14 Å cavity is pivotal for designing anticancer drugs, as it plays a significant role in cell growth and cell cycle regulation. Understanding the role of amino acids lining the HDAC1 14 Å cavity in acetate escape and inhibitor binding is essential for creating selective HDAC inhibitors (Wambua et al., 2014).

properties

IUPAC Name

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGLRVIYRYQHU-MYODQAERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457462
Record name AG-650/41069241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-O-Acetyldaunomycinone

CAS RN

29984-41-6
Record name AG-650/41069241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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